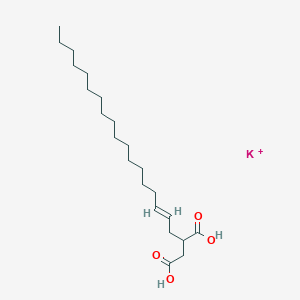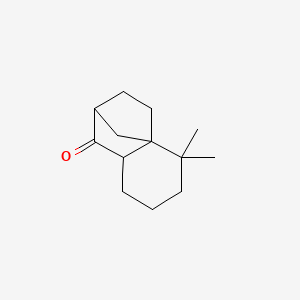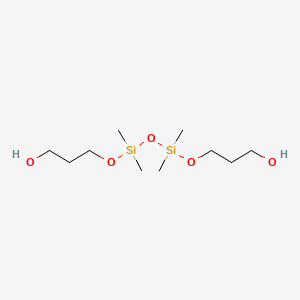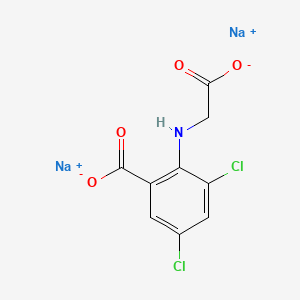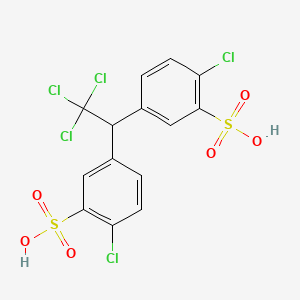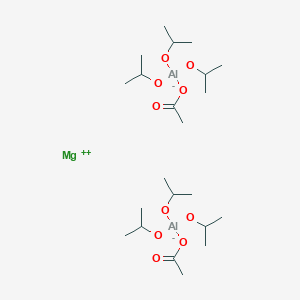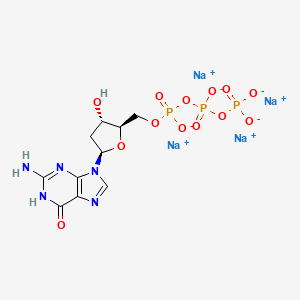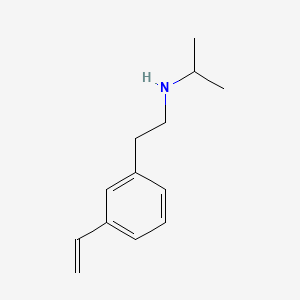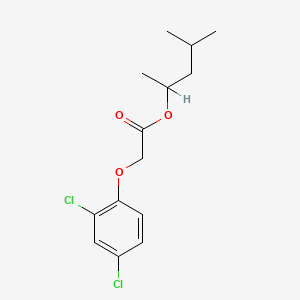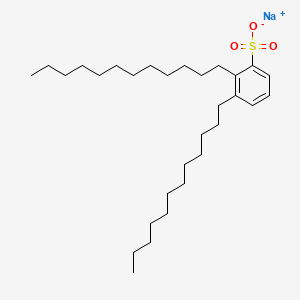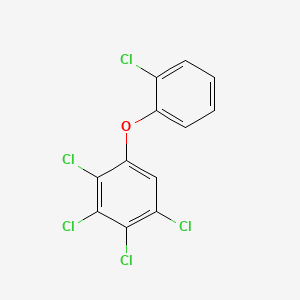![molecular formula C24H25NO3 B12668272 Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate CAS No. 93982-97-9](/img/structure/B12668272.png)
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is a chemical compound with the molecular formula C24H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its complex structure, which includes phenyl, methyl, and carbamate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate typically involves the reaction of phenyl methyl carbamate with 3-(2-methylphenoxy)-3-phenylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carboxylic acid, while reduction may produce phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-amine .
Wissenschaftliche Forschungsanwendungen
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, such as anti-inflammatory and anti-tumor activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl methyl[3-(2-chlorophenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-methoxyphenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-fluorophenoxy)-3-phenylpropyl]-carbamate
Uniqueness
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced thermal stability and specific biological activities, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
93982-97-9 |
|---|---|
Molekularformel |
C24H25NO3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
phenyl N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C24H25NO3/c1-19-11-9-10-16-22(19)28-23(20-12-5-3-6-13-20)17-18-25(2)24(26)27-21-14-7-4-8-15-21/h3-16,23H,17-18H2,1-2H3 |
InChI-Schlüssel |
XQRWVVSMZKGEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(CCN(C)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


